N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-2-methoxyaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve continuous-flow, gas-phase synthesis techniques to optimize yield and efficiency .
Chemical Reactions Analysis
N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit bacterial cell wall synthesis, resulting in antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Lacks the acetyl and methoxy groups, resulting in different biological activities.
5-acetylfuran-2-carboxamide: Similar structure but without the methoxy group, leading to variations in chemical reactivity and pharmacological properties.
2-methoxyfuran-2-carboxamide: Lacks the acetyl group, affecting its overall biological activity and applications.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H13NO4/c1-9(16)10-5-6-12(18-2)11(8-10)15-14(17)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17) |
InChI Key |
GJDDTQXUHPPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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